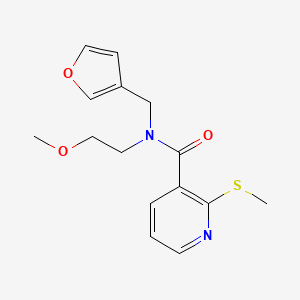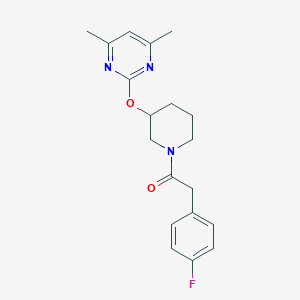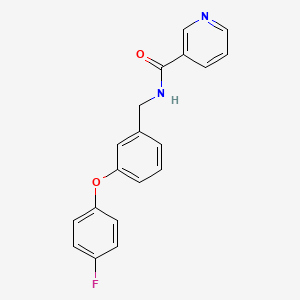
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine, also known as 2-Naphthylisopropylamine (2-NPA), is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of amphetamine and has been found to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-NPA involves the inhibition of MAO, which is an enzyme responsible for the metabolism of neurotransmitters in the brain. By inhibiting MAO, 2-NPA increases the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, leading to increased neurotransmission and altered behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-NPA are wide-ranging and depend on the dose and route of administration. In general, 2-NPA has been found to increase locomotor activity, induce stereotypic behaviors, and alter the sleep-wake cycle in animal models. Additionally, 2-NPA has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-NPA in lab experiments is its potency as an inhibitor of MAO. This allows researchers to study the effects of altered neurotransmitter levels on behavior and physiology. Additionally, 2-NPA is relatively easy to synthesize and can be obtained in high purity. However, 2-NPA has limited solubility in water and may require the use of organic solvents for administration, which can complicate experiments.
Direcciones Futuras
There are several future directions for research on 2-NPA. One area of interest is the potential use of 2-NPA as a treatment for neurodegenerative diseases such as Parkinson's disease. Additionally, further research is needed to determine the long-term effects of 2-NPA on behavior and physiology. Finally, the development of novel derivatives of 2-NPA may lead to the discovery of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, 2-NPA is a chemical compound that has been extensively studied for its potential use in scientific research. Its potent inhibition of MAO makes it a useful tool for studying the central nervous system, and its wide range of biochemical and physiological effects make it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the effects of 2-NPA and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-NPA involves the reaction of 2-naphthylamine with 2-chloropropane in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-NPA as a white crystalline solid with a melting point of 80-82°C. The purity of the compound can be determined by melting point analysis or by thin-layer chromatography.
Aplicaciones Científicas De Investigación
2-NPA has been used extensively in scientific research as a tool to study the central nervous system. It has been found to be a potent inhibitor of monoamine oxidase (MAO) and has been used to study the role of MAO in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. Additionally, 2-NPA has been used to study the effects of amphetamine derivatives on the release and uptake of these neurotransmitters.
Propiedades
IUPAC Name |
(2S)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h6-8,10H,2-5,9,14H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQSAWWYUYQWAM-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(CCCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC2=C(CCCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-methylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2802448.png)

![Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B2802453.png)



![N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)


![4-({5-Chloropyrazolo[1,5-a]pyrimidin-3-yl}methyl)-decahydroquinoxalin-2-one](/img/structure/B2802463.png)
![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2802465.png)

![7-(2-ethoxyethyl)-1,3-dimethyl-8-{[(4-methylphenyl)amino]methyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2802470.png)